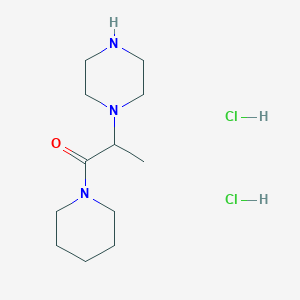
2-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one dihydrochloride
Descripción general
Descripción
2-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one dihydrochloride (2PPD) is an organic compound derived from 1-(piperidin-1-yl)propan-1-one, a hydrochloride salt of piperazine. It is a white crystalline solid with a melting point of 130-132°C, and is soluble in water and alcohol. 2PPD is used in many scientific research applications, including drug discovery, drug metabolism, and biochemistry. It is also used as a solvent for organic synthesis and as an intermediate in the production of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A novel series of derivatives, including structures related to 2-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one dihydrochloride, have been synthesized and evaluated for their pharmacological activities. For instance, compounds with modifications on the piperazine and piperidine moieties have been tested for antiarrhythmic, antihypertensive, and anticonvulsant activities. These studies aim to identify compounds with potential therapeutic applications by exploring their biological activities and establishing structure-activity relationships (Malawska et al., 2002), (Rybka et al., 2017).
Anticancer Potential
Certain derivatives have been identified for their selective toxicity against cancer cells, with studies exploring their utility as novel anti-cancer agents. For example, HUHS190, a metabolite of naftopidil, exhibited selective toxicity towards cancer cells, highlighting its potential as an anti-bladder cancer drug without significant side effects (Shimizu et al., 2019).
Antileishmanial Activity
Research into novel 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents has shown significant antileishmanial activity, indicating the potential of such derivatives in treating Leishmania infections. The structural modifications on these compounds significantly influence their biological activity, with some derivatives demonstrating very good activity against promastigote and amastigote forms of Leishmania major (Tahghighi et al., 2011).
Propiedades
IUPAC Name |
2-piperazin-1-yl-1-piperidin-1-ylpropan-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.2ClH/c1-11(14-9-5-13-6-10-14)12(16)15-7-3-2-4-8-15;;/h11,13H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYATEBOOMTIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



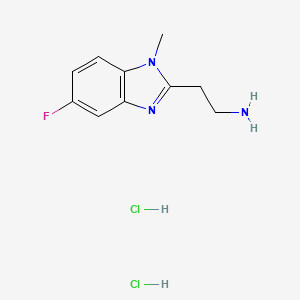

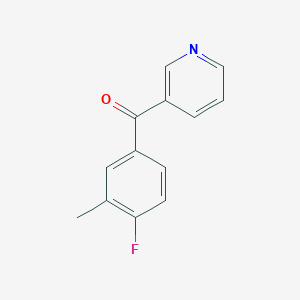
![2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1522857.png)
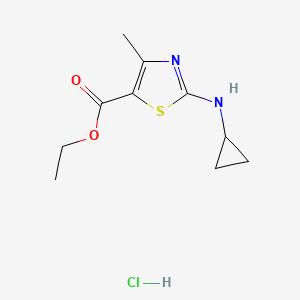
![[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1522860.png)



![2-{3-[(2-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1522865.png)
![ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1522868.png)
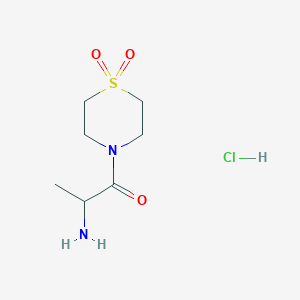
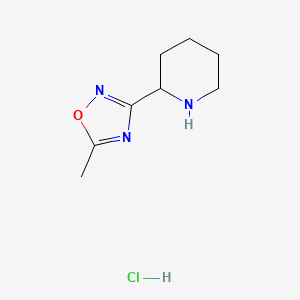
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1522872.png)